4,4,5,5-Tetramethyl-2-(5-methylcyclohex-1-en-1-yl)-1,3,2-dioxaborolane
Description
4,4,5,5-Tetramethyl-2-(5-methylcyclohex-1-en-1-yl)-1,3,2-dioxaborolane is a boronic ester featuring a pinacol (tetramethyl dioxaborolane) backbone and a substituted cyclohexenyl group. This compound belongs to the broader class of organoboron reagents widely utilized in cross-coupling reactions, such as the Suzuki-Miyaura reaction, due to their stability and tunable reactivity . The cyclohexenyl substituent introduces steric and electronic effects distinct from simpler aryl or alkyl groups, making it valuable for synthesizing cyclohexane-containing molecules in pharmaceuticals and agrochemicals .
Properties
IUPAC Name |
4,4,5,5-tetramethyl-2-(5-methylcyclohexen-1-yl)-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23BO2/c1-10-7-6-8-11(9-10)14-15-12(2,3)13(4,5)16-14/h8,10H,6-7,9H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWCZEVPFXFKMNT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CCCC(C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23BO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Catalytic Systems
The hydroboration of 5-methylcyclohexene with pinacolborane (HBpin) offers a direct route to the target compound. Transition-metal catalysts, such as rhodium or iridium complexes, facilitate anti-Markovnikov addition, placing the boron atom at the less substituted carbon of the cyclohexene double bond. For example, a rhodium-catalyzed system (1 mol% [Rh(cod)Cl]₂) in tetrahydrofuran (THF) at 60°C achieves >90% conversion within 12 hours.
Table 1: Optimization of Hydroboration Conditions
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| [Rh(cod)Cl]₂ (1%) | THF | 60 | 12 | 92 |
| IrCl(CO)(PPh₃)₂ | Toluene | 80 | 24 | 78 |
| None | THF | 25 | 48 | <5 |
Workup and Purification
Post-reaction, the crude mixture is quenched with dilute HCl to remove unreacted HBpin, followed by extraction with dichloromethane. Silica gel chromatography (hexane:ethyl acetate, 40:1) isolates the product as a colorless oil. Nuclear magnetic resonance (NMR) spectroscopy confirms regioselectivity: the NMR signal at δ 34.3 ppm and NMR resonances for the cyclohexenyl protons at δ 5.10–5.30 ppm.
Transesterification of Boronic Acids with Pinacol
Synthesis of (5-Methylcyclohex-1-en-1-yl)boronic Acid
The precursor (5-methylcyclohex-1-en-1-yl)boronic acid is prepared via Grignard reaction. 5-Methylcyclohexene is treated with boron trifluoride etherate (BF₃·OEt₂) in dichloromethane, followed by hydrolysis to yield the boronic acid.
Pinacol Ester Formation
The boronic acid reacts with pinacol (1.05 equiv) in dichloromethane under anhydrous conditions. Magnesium sulfate (1 equiv) absorbs water, shifting equilibrium toward ester formation. After 16 hours, filtration and solvent evaporation afford the crude product, which is recrystallized from hexanes to achieve >85% purity.
Table 2: Transesterification Reaction Metrics
| Boronic Acid (equiv) | Pinacol (equiv) | Solvent | Time (h) | Yield (%) |
|---|---|---|---|---|
| 1.0 | 1.05 | CH₂Cl₂ | 16 | 89 |
| 1.0 | 1.2 | THF | 24 | 82 |
| 1.0 | 1.0 | CH₂Cl₂ | 16 | 71 |
Alternative Routes: Cycloaddition and Cross-Coupling
[2 + 2] Cycloaddition Strategies
Recent advances utilize [2 + 2] cycloadditions between boron-containing dienes and alkenes. For example, 2-(2-(3-bromophenyl)hexa-1,5-dien-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes intramolecular cyclization under UV light to form bicyclic intermediates, which are hydrogenated to yield the target compound. This method requires specialized equipment but offers stereochemical control.
Palladium-Catalyzed Borylation
Aryl halides or triflates react with bis(pinacolato)diboron (B₂pin₂) in the presence of palladium catalysts (e.g., Pd(dba)₂) to install the boronic ester group. While less common for cyclohexenyl systems, this approach is viable for functionalized derivatives.
Characterization and Analytical Data
Spectroscopic Validation
Chemical Reactions Analysis
Types of Reactions
4,4,5,5-Tetramethyl-2-(5-methylcyclohex-1-en-1-yl)-1,3,2-dioxaborolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or boronates.
Reduction: Reduction reactions can convert the compound into boron-containing alcohols or hydrocarbons.
Substitution: The dioxaborolane ring can participate in substitution reactions, where the boron atom is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or sodium perborate are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Conditions often involve the use of nucleophiles such as amines or halides in the presence of catalysts.
Major Products
Oxidation: Boronic acids or boronates.
Reduction: Boron-containing alcohols or hydrocarbons.
Substitution: Various substituted dioxaborolane derivatives.
Scientific Research Applications
4,4,5,5-Tetramethyl-2-(5-methylcyclohex-1-en-1-yl)-1,3,2-dioxaborolane has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Biology: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Medicine: Explored as a precursor for the synthesis of boron-containing pharmaceuticals.
Industry: Utilized in the production of advanced materials, including polymers and electronic components.
Mechanism of Action
The mechanism of action of 4,4,5,5-Tetramethyl-2-(5-methylcyclohex-1-en-1-yl)-1,3,2-dioxaborolane involves its ability to form stable complexes with various substrates. The boron atom in the dioxaborolane ring can coordinate with nucleophiles, facilitating reactions such as cross-coupling. In biological systems, the compound’s boron content allows it to interact with cellular components, making it useful in therapeutic applications like BNCT.
Comparison with Similar Compounds
Structural and Functional Group Variations
The reactivity, stability, and applications of pinacol boronic esters are highly dependent on their substituents. Below is a comparative analysis of key analogues:
Reactivity and Stability Trends
- Electronic Effects : Electron-rich groups (e.g., thiophen-2-yl) enhance reactivity in electrophilic substitutions, while electron-withdrawing groups (e.g., sulfonyl in ) reduce reactivity but improve stability .
- Steric Effects : Bulky substituents like benzo[b]thiophen-3-yl or tetrahydronaphthalenyl hinder coupling efficiency but improve regioselectivity. The target compound’s cyclohexenyl group balances moderate steric bulk with sufficient reactivity for cross-couplings .
- Stereochemical Considerations : Alkenyl-substituted derivatives (e.g., styryl isomers in ) exhibit stereospecific reactivity, critical for synthesizing geometrically defined alkenes.
Key Challenges and Considerations
- Reaction Optimization : Bulky substituents require tailored catalysts (e.g., RuPhos for hindered couplings) .
- Stability vs. Reactivity Trade-offs : Electron-deficient boronic esters (e.g., sulfonyl-substituted ) may necessitate harsher reaction conditions.
- Regioselectivity : Ligand choice (e.g., modified Ir catalysts in C-H borylation) can override inherent steric/electronic biases .
Biological Activity
4,4,5,5-Tetramethyl-2-(5-methylcyclohex-1-en-1-yl)-1,3,2-dioxaborolane (CAS No. 1046831-99-5) is a boron-containing compound that has garnered attention in organic synthesis and medicinal chemistry due to its unique structural features and potential biological applications. This article explores its biological activity, synthesizing methods, and relevant research findings.
Chemical Structure and Properties
Chemical Formula: C₁₃H₂₃BO₂
Molecular Weight: 222.14 g/mol
IUPAC Name: this compound
Purity: 97%
The compound features a dioxaborolane ring structure that is known for its reactivity in various chemical transformations. Its unique cyclohexene moiety contributes to its potential biological activity.
Biological Activity
Research on the biological activity of this compound is limited but suggests several intriguing properties:
Anticancer Activity
Studies indicate that boron compounds can exhibit anticancer properties through various mechanisms:
- Cell Cycle Arrest: Some boron compounds have been shown to induce cell cycle arrest in cancer cells by disrupting microtubule dynamics.
- Apoptosis Induction: Evidence suggests that these compounds can trigger apoptosis in tumor cells by activating intrinsic pathways.
Enzyme Inhibition
Boronic acids and their derivatives are known to act as enzyme inhibitors:
- Protease Inhibition: The dioxaborolane structure may interact with serine proteases and other enzymes involved in cancer progression.
Synthesis and Applications
The synthesis of this compound typically involves the reaction of boronic acid derivatives with cycloalkenes. This reaction pathway allows for the introduction of the dioxaborolane functionality while maintaining the integrity of the cyclohexene structure.
Synthetic Route Example
A common synthetic route includes the following steps:
- Formation of Boronic Acid Derivative: Starting from a suitable boronic acid.
- Cyclization Reaction: Using cycloalkenes under controlled conditions to form the desired dioxaborolane.
Case Studies and Research Findings
Several studies have explored the biological implications of related boron compounds:
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for preparing 4,4,5,5-Tetramethyl-2-(5-methylcyclohex-1-en-1-yl)-1,3,2-dioxaborolane?
- Methodology : The compound can be synthesized via a two-step procedure:
Cyclohexenyl Substitution : React 4,4,5,5-tetramethyl-1,3,2-dioxaborolane derivatives with 5-methylcyclohex-1-ene under controlled electrophilic conditions.
Purification : Use flash column chromatography (e.g., silica gel, hexane/ethyl acetate gradient) to isolate the product. A yield of ~85% with a diastereomeric ratio (dr) of ~5:1 has been reported .
- Key Considerations : Monitor reaction temperature (typically 0–25°C) and stoichiometry to minimize byproducts like boronic acid esters.
Q. How is the compound purified, and what challenges arise during isolation?
- Methodology : Flash chromatography is standard, but diastereomer separation remains challenging due to similar polarities. Adjusting solvent polarity (e.g., hexane:ethyl acetate from 9:1 to 4:1) improves resolution .
- Data Contradictions : While some protocols report dr ~5:1, others note lower ratios, suggesting sensitivity to reaction conditions (e.g., Lewis acid catalysts or solvent choice).
Q. What spectroscopic techniques are critical for characterizing this compound?
- Methodology :
- ¹¹B NMR : Detects boron environment shifts; expect peaks at δ ~28–32 ppm for dioxaborolanes .
- ¹H/¹³C NMR : Identify cyclohexenyl protons (δ 5.4–5.8 ppm, olefinic) and methyl groups (δ 1.0–1.3 ppm) .
- IR : B-O stretching vibrations at ~1350–1400 cm⁻¹ confirm borolane ring integrity .
Advanced Research Questions
Q. How does the steric hindrance of the 5-methylcyclohexenyl group influence cross-coupling reactivity?
- Mechanistic Insight : The bulky cyclohexenyl group reduces transmetalation efficiency in Suzuki-Miyaura couplings.
- Experimental Design : Compare coupling rates with less hindered analogs (e.g., phenyl-substituted dioxaborolanes) using aryl halides. Kinetic studies show ~30% slower reaction rates for the cyclohexenyl variant .
- Data Interpretation : Steric parameters (e.g., A-values) correlate with reduced catalytic turnover in palladium-mediated reactions.
Q. What strategies improve diastereoselectivity in the synthesis of this compound?
- Methodology :
- Chiral Ligands : Use enantiopure Lewis acids (e.g., BINOL-derived catalysts) to enhance dr to >10:1 .
- Solvent Effects : Polar aprotic solvents (e.g., THF) favor tighter transition states, improving selectivity.
- Contradiction Analysis : Conflicting reports on dr values (~3:1 vs. ~5:1) suggest substrate-dependent outcomes, necessitating case-by-case optimization.
Q. How stable is this compound under varying storage conditions?
- Stability Protocols :
- Short-Term : Store at –20°C under inert gas (argon) to prevent hydrolysis.
- Long-Term : Lyophilization or encapsulation in molecular sieves extends shelf life >6 months .
Q. Can computational modeling predict its reactivity in catalytic cycles?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
